

MMV688845: A Potent RNA Polymerase Inhibitor for Mycobacterium abscessus

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An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

Infections caused by nontuberculous mycobacteria (NTM), particularly the multidrug-resistant Mycobacterium abscessus complex, represent a growing global health concern with limited and often ineffective treatment options. The synthetic phenylalanine amide, MMV688845, has emerged as a promising therapeutic candidate. This compound demonstrates potent bactericidal activity by targeting the β -subunit (RpoB) of the bacterial DNA-dependent RNA polymerase (RNAP), a well-validated target in mycobacteria. Notably, MMV688845 engages a binding site on RpoB distinct from that of the rifamycin class of antibiotics, thus avoiding cross-resistance. This guide provides a comprehensive overview of the mechanism of action, quantitative efficacy data, and detailed experimental protocols for the characterization of MMV688845, serving as a critical resource for researchers in the field of antimicrobial drug development.

Mechanism of Action: Targeting the RpoB Subunit

MMV688845 exerts its bactericidal effect by inhibiting the function of the RNA polymerase enzyme, which is essential for bacterial transcription and survival. The specific target is the RpoB subunit of the RNAP.[1][2][3][4][5] This mechanism was confirmed through the isolation and genetic analysis of spontaneous M. abscessus mutants resistant to **MMV688845**. These resistant strains consistently exhibit mutations within the rpoB gene, leading to amino acid substitutions that prevent effective binding of the inhibitor.[2][6]

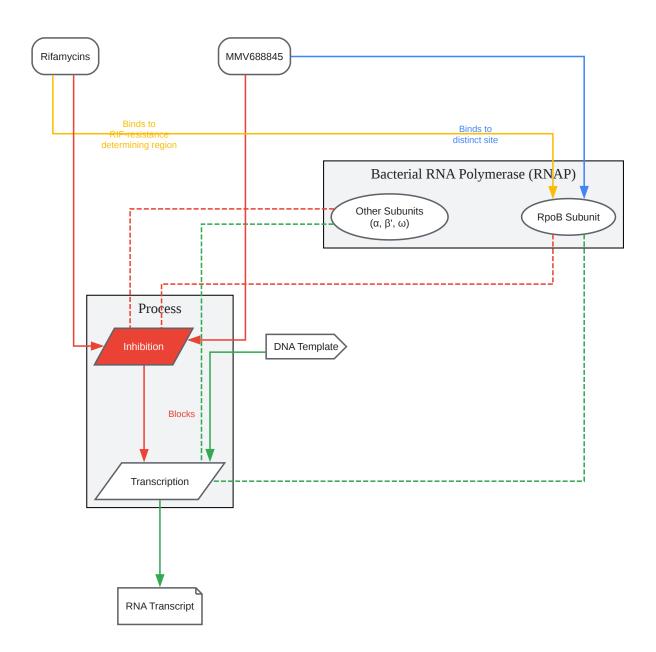


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Crucially, studies have shown that the binding site of MMV688845 on the RpoB subunit is different from the binding pocket of rifamycins, a cornerstone of tuberculosis therapy.[2][3][4][5] This distinction is clinically significant as it implies that MMV688845 could be effective against rifamycin-resistant strains and that cross-resistance between the two compound classes is unlikely.[2]





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Fig. 1: Mechanism of MMV688845 Action.



Quantitative Efficacy Data

MMV688845 has demonstrated broad and potent activity against the M. abscessus complex, including various subspecies and clinical isolates. Its efficacy has been quantified through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays, as well as in synergy studies.

In Vitro Susceptibility Testing

The in vitro activity of **MMV688845** was assessed against a panel of M. abscessus reference strains and clinical isolates. The MIC₉₀, the concentration required to inhibit 90% of bacterial growth, was determined in different media.

Strain / Isolate	Subspecies	MIC ₉₀ in 7H9 (μM)	MIC ₉₀ in MHII (μM)
ATCC 19977	M. abscessus subsp. abscessus	7.5	9.3
Bamboo	M. abscessus subsp. abscessus	7.5	10
DSM 44196	M. abscessus subsp. bolletii	4.5	4.5
CCUG 48898	M. abscessus subsp. massiliense	9.0	9.5
Clinical Isolates (n=10)	M. abscessus subsp. abscessus	4.5 - 9.0	4.5 - 10
Data compiled from Mann et al., 2022.[2]			

Bactericidal Activity

MMV688845 exhibits bactericidal properties both in vitro and within a macrophage infection model, which mimics the intracellular environment where M. abscessus resides.



Assay Condition	Organism	MIC ₉₀ (μM)	MBC90 (μM)
In Vitro (7H9 broth)	M. abscessus ATCC 19977	7.5	15
Macrophage Model (THP-1 cells)	M. abscessus ATCC 19977	16	≤16
Data compiled from Mann et al., 2022.[2] [4]			

Synergy with Other Antibiotics

Checkerboard assays were performed to evaluate the interaction of **MMV688845** with clinically relevant antibiotics. Synergy is defined by a Fractional Inhibitory Concentration Index (FICI) of ≤0.5, additivity by a FICI of >0.5 to 4.0, and antagonism by a FICI of >4.0. **MMV688845** demonstrated synergy with macrolides and additivity with several other drugs, with no antagonism observed.[2]

Combination Drug	Interaction	Key Finding
Clarithromycin (CLR)	Synergy	10-fold reduction in CLR MIC. FICI values consistently ≤0.5.
Azithromycin	Synergy	Significant synergistic interaction observed.
Telithromycin	Synergy	Significant synergistic interaction observed.
Rifabutin (RFB)	Additivity	Combination of 0.5x MIC of each drug reduces CFU by ~90%.
Amikacin (AMK)	Additivity	Additive effects observed.
Cefoxitin (CEF)	Additivity	Additive effects observed.
Data compiled from Mann et al., 2022.[2]		



Resistance Profile

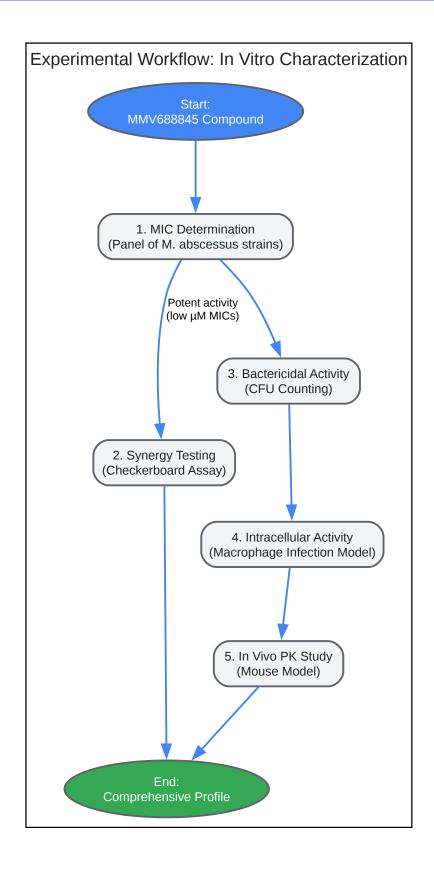
Spontaneous resistance to MMV688845 arises from mutations in the target gene, rpoB.

Resistant Strain	MIC of MMV688845 (μM)	Amino Acid Substitution in RpoB
Bamboo 845-1	>100	V145F
Bamboo 845-2	>100	M148T
Bamboo 845-3	>100	M148T
ATCC 845-1	>100	G149D
ATCC 845-2	>100	M148T
ATCC 845-3	>100	M148R
Data compiled from Mann et al., 2022.[2]		

Experimental Protocols

Detailed methodologies are critical for the replication and extension of these findings. The following sections describe the key experimental workflows used in the characterization of **MMV688845**.





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Fig. 2: Workflow for In Vitro Characterization.



Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the minimum concentration of **MMV688845** required to inhibit the visible growth of M. abscessus.

- Bacterial Culture: Culture M. abscessus strains in Middlebrook 7H9 broth supplemented with 0.5% glycerol, 10% ADC (albumin-dextrose-catalase), and 0.05% Tween 80 at 37°C with shaking until the mid-log phase (OD₆₀₀ ≈ 0.6-0.8).
- Compound Preparation: Prepare a stock solution of MMV688845 in 100% DMSO. Perform serial twofold dilutions in a 96-well microtiter plate using either 7H9 broth or cation-adjusted Mueller-Hinton II (MHII) broth. The final DMSO concentration should not exceed 1%.
- Inoculation: Adjust the bacterial culture to a final concentration of 5 × 10⁵ CFU/mL and add to each well of the microtiter plate. Include a growth control (no drug) and a sterile control (no bacteria).
- Incubation: Incubate the plates at 37°C for 3-5 days.
- Readout: Determine the MIC as the lowest drug concentration with no visible bacterial
 growth. For quantitative assessment, measure the optical density at 600 nm (OD₆₀₀) or, for
 fluorescent strains, measure RFP (Red Fluorescent Protein) signal. The MIC₉₀ is defined as
 the concentration causing a ≥90% reduction in signal compared to the drug-free growth
 control.

Checkerboard Synergy Assay

This assay quantifies the interaction between **MMV688845** and another antibiotic.

- Plate Setup: Use a 96-well plate. Along the x-axis, prepare serial dilutions of **MMV688845**. Along the y-axis, prepare serial dilutions of the partner antibiotic. The result is a matrix where each well contains a unique combination of concentrations of the two drugs.
- Inoculation and Incubation: Inoculate the plate with M. abscessus at 5×10^5 CFU/mL and incubate as described for the MIC assay.
- Data Analysis: Determine the MIC for each drug alone and for each combination. Calculate the Fractional Inhibitory Concentration (FIC) for each drug: FIC(A) = MIC(A in combination) /



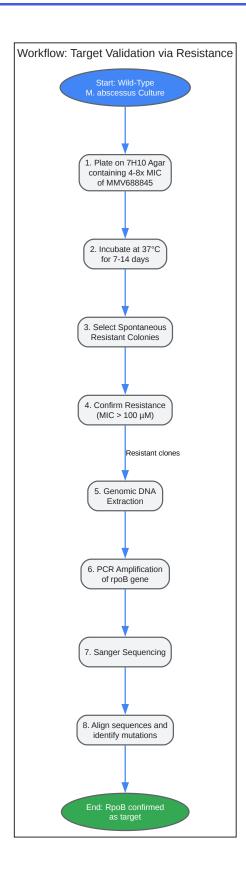
MIC(A alone).

Calculate FICI: The FIC Index (FICI) is the sum of the individual FICs: FICI = FIC(A) + FIC(B). Interpret the result: ≤0.5 = Synergy; >0.5 to 4.0 = Additive/Indifference; >4.0 = Antagonism.

Target Validation via Resistant Mutant Analysis

This workflow confirms that RpoB is the target of MMV688845.





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Fig. 3: Workflow for Target Validation.



- Selection of Mutants: Plate a high-density culture of wild-type M. abscessus (~10⁸ CFU) onto Middlebrook 7H10 agar plates containing MMV688845 at a concentration 4 to 8 times the MIC.
- Isolation: Incubate plates for 7-14 days at 37°C. Pick individual colonies that appear and subculture them in drug-free medium.
- Resistance Confirmation: Re-test the MIC of the isolated colonies to confirm a significant increase in resistance (e.g., MIC > 100 μM).[2]
- Genetic Analysis: Extract genomic DNA from the confirmed resistant mutants. Use PCR to amplify the rpoB gene. Sequence the PCR product using Sanger sequencing and compare the sequence to the wild-type rpoB gene to identify mutations.

Macrophage Infection Model

This protocol assesses the intracellular activity of MMV688845.

- Cell Culture: Culture THP-1 human monocytic cells and differentiate them into macrophagelike cells by treating with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
- Infection: Infect the differentiated THP-1 cells with M. abscessus (expressing a fluorescent reporter like RFP) at a multiplicity of infection (MOI) of 1-10 for 4 hours. Wash the cells to remove extracellular bacteria.
- Drug Treatment: Add fresh culture medium containing serial dilutions of MMV688845 to the infected cells.
- Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ atmosphere.
- Readout: The intracellular bacterial load can be quantified in two ways:
 - Fluorescence Microscopy: Stain cell nuclei with DAPI and quantify the intracellular RFP signal using high-content imaging and automated image analysis. The MIC₉₀ is the concentration that inhibits 90% of bacterial growth.
 - CFU Counting: Lyse the macrophages with a gentle detergent (e.g., 0.1% Triton X-100).
 Serially dilute the lysate and plate on 7H10 agar to enumerate viable intracellular bacteria



(CFU/mL). The MBC90 is the concentration that reduces intracellular CFU by ≥90%.

Conclusion and Future Directions

MMV688845 is a highly promising lead compound for the development of new therapies against M. abscessus. Its potent bactericidal activity, distinct mechanism of action targeting RNA polymerase, and synergistic interactions with existing antibiotics make it an attractive candidate for further pre-clinical and clinical development. Future work should focus on optimizing its pharmacokinetic and pharmacodynamic properties to enhance in vivo efficacy and on further exploring its potential in combination regimens to combat this challenging pathogen. The detailed data and protocols presented in this guide provide a solid foundation for these next steps.

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